Normethandrone

Description

Historical Trajectory of Synthetic Norsteroid Development and Research

The development of synthetic steroids has a history rooted in the early to mid-20th century, driven by advancements in understanding natural hormones and the desire to synthesize them and their derivatives. The concept of "norsteroids" was introduced in the 1930s by chemist Russell Marker, who synthesized hormones like progesterone (B1679170) from plant sterols. mdpi.com This term refers to compounds structurally related to steroids but with a carbon atom removed from the steroid nucleus. mdpi.com

Early steroid research focused on isolating and synthesizing natural hormones, with cholesterol often serving as a starting material. nih.gov The successful synthesis and commercialization of steroids like cortisone (B1669442) for therapeutic use further stimulated the exploration of other steroids, including sex hormones, for their potential medical applications. asu.edu The desire to create orally active steroids and to differentiate their biological effects, such as separating anabolic from androgenic activity, fueled significant research efforts. wiley-vch.dewiley-vch.de

The synthesis of 19-norsteroids, specifically, opened avenues for the development of progestins and related compounds. nih.gov Key developments in synthetic progestins occurred in the 1950s, with compounds like norethindrone (B1679910) and norethynodrel (B126153) being created and subsequently used in the first oral contraceptive pills. asu.edu Normethandrone, also known as methylestrenolone or methylnortestosterone, is a synthetic estrane (B1239764) steroid and a 17α-alkylated derivative of nandrolone (B1676933) (19-nortestosterone). wikipedia.org It is chemically related to other synthetic norsteroids like norethandrolone (B1679909) (17α-ethyl-19-nortestosterone) and norethisterone (17α-ethynyl-19-nortestosterone). wikipedia.orgwikipedia.org The development of such derivatives aimed to modify the properties and activities of the parent steroid structures. wiley-vch.dewiley-vch.de

Structural Classification within the Androgen and Progestogen Chemical Families

This compound is classified as both a progestin and an androgen/anabolic steroid (AAS). wikipedia.org Structurally, it is a synthetic estrane steroid, specifically a 17α-methyl derivative of nandrolone (19-nortestosterone). wikipedia.org The removal of the C19 methyl group from the testosterone (B1683101) structure characterizes it as a 19-norsteroid. The addition of a methyl group at the 17α position is a common modification in synthetic steroids aimed at increasing oral bioavailability.

Within the chemical families of steroids, this compound belongs to the 19-nortestosterone derivatives. iiab.metransfemscience.org This structural relationship is significant as it influences its biological activities, contributing to both androgenic and progestogenic effects. wikipedia.org

Rationale for Academic Investigation of this compound's Biological Activities

Academic investigation into the biological activities of this compound is driven by its dual nature as a progestin and an androgen/anabolic steroid. Understanding the specific receptor interactions and downstream effects of this compound provides insights into steroid hormone action and the impact of structural modifications on biological profiles.

Research findings indicate that this compound acts as an agonist of the progesterone receptor and the androgen receptor. wikipedia.org While it is highly progestogenic, it also possesses anabolic and androgenic activity. wikipedia.org Studies have explored its effects on parameters such as nitrogen retention, a measure of anabolic effect. wikipedia.org For instance, this compound has been found to increase nitrogen retention at a dosage of 30 mg/day. wikipedia.org

The study of this compound contributes to the broader understanding of structure-activity relationships in synthetic steroids. By examining how the 17α-methyl group and the absence of the C19 methyl group influence its binding to steroid receptors and its resulting biological effects, researchers can gain valuable knowledge for the design and synthesis of novel steroid-based compounds with tailored pharmacological properties. The investigation of its biological activities, including its progestogenic, anabolic, and androgenic effects, is crucial for understanding its potential interactions within biological systems.

Here is a table summarizing some of the biological activities mentioned:

| Activity | Receptor Interaction | Notes |

| Progestogenic | Progesterone Receptor Agonist | High potency wikipedia.org |

| Androgenic | Androgen Receptor Agonist | Possesses androgenic activity wikipedia.org |

| Anabolic | Androgen Receptor Agonist | Possesses anabolic activity; high ratio of anabolic to androgenic activity wikipedia.org |

| Nitrogen Retention | Related to Anabolic Effect | Increased at 30 mg/day in studies wikipedia.org |

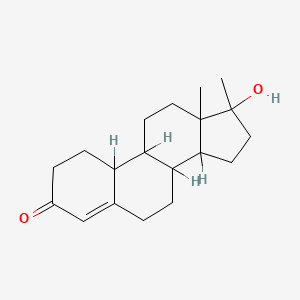

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

514-61-4 |

|---|---|

Formule moléculaire |

C19H28O2 |

Poids moléculaire |

288.4 g/mol |

Nom IUPAC |

(10R,13S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15?,16?,17?,18-,19-/m0/s1 |

Clé InChI |

ZXSWTMLNIIZPET-PZKNQLILSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |

SMILES isomérique |

C[C@]12CCC3[C@H]4CCC(=O)C=C4CCC3C1CC[C@]2(C)O |

SMILES canonique |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |

Apparence |

Solid powder |

Autres numéros CAS |

514-61-4 |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

17-alpha-methyl-19-nortestosterone methylestrenolone methylnortestosterone methyloestrenolone normethandrolone |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways for Normethandrone Elucidation

The primary synthetic route employed for the production of this compound involves the chemical transformation of 19-nortestosterone (nandrolone), a structurally related 19-norsteroid.

Alkylation of 19-Nortestosterone Precursors at the 17α Position

A pivotal step in the synthesis of this compound is the introduction of a methyl group at the 17α position of a 19-nortestosterone precursor. This process, known as 17α-alkylation, is a frequently used technique in steroid chemistry to improve oral activity by making the compound more resistant to metabolism in the liver. tandfonline.com The reaction typically involves the interaction of 19-nortestosterone with a methylating agent.

A described methylation procedure entails dissolving 19-nortestosterone in an anhydrous organic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Subsequently, a strong base, such as sodium hydride (NaH), is introduced to deprotonate the 17β-hydroxyl group, generating a nucleophilic alkoxide intermediate. Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃O)₂SO₂) can serve as the methylating agent, with the reaction proceeding via an SN2 mechanism to yield 17α-methyl-19-nortestosterone (this compound). google.com The resulting crude product is typically purified through extraction and recrystallization processes.

Controlled Reaction Conditions for Steric Isomerism Control

Controlling steric isomerism, particularly at the 17α position, holds significance in steroid synthesis because different isomers can exhibit distinct biological activities. nih.gov While detailed specific protocols for precisely controlling steric isomerism during this compound synthesis were not extensively found in the search results, the alkylation at the 17α position is known to either introduce a new chiral center or influence the stereochemistry at the existing C17 position. Research in steroid synthesis often necessitates the careful selection of reagents, solvents, temperatures, and reaction times to favor the formation of desired stereoisomers. nih.gov The choice of specific bases and methylating agents, as well as the reaction solvent, can impact the stereochemical outcome of the 17α-alkylation. google.com

Chemical Reactions and Modifications for Structure-Activity Relationship Studies

Chemical reactions and modifications of this compound are performed to synthesize analogues with altered chemical structures, facilitating the investigation of structure-activity relationships (SAR). wikipedia.org SAR studies are aimed at understanding how changes in the chemical structure of a molecule influence its biological activity. wikipedia.org

Oxidation Reactions and Metabolite Analogue Synthesis

This compound is susceptible to oxidation reactions, which are relevant for synthesizing potential metabolites and elucidating metabolic pathways. tandfonline.com Oxidation can occur at various positions on the steroid nucleus, leading to the formation of hydroxylated or keto derivatives. Commonly used oxidizing agents in steroid chemistry include potassium permanganate (B83412) and chromium trioxide. Studies on the metabolism of this compound have indicated that oxidation, reduction, and hydroxylation are key metabolic transformations. tandfonline.com Metabolite analogues, such as hydroxylated forms, can be synthesized through controlled laboratory oxidation reactions to aid in their identification and study. tandfonline.com

Reduction Reactions and Epimerization Studies

Reduction reactions can be applied to modify the functional groups present on the steroid structure of this compound. For instance, the 3-keto group located in the A-ring can be reduced. Reducing agents frequently employed for this purpose include lithium aluminum hydride and sodium borohydride.

Epimerization, particularly at the C17 position, represents another significant aspect of steroid chemistry and metabolism. tandfonline.com Although this compound features a 17α-methyl-17β-hydroxyl configuration, epimerization could potentially result in the formation of the 17β-methyl-17α-hydroxyl isomer. Epimerization has been documented for 17α-methyl-17β-hydroxy steroids. tandfonline.com Research into this compound metabolism has suggested the possibility of epimerization at C-17. tandfonline.com Furthermore, reduction of the Δ4-3-one group can lead to the generation of isomers with 5α- and 5β-configurations. tandfonline.com

Substitution Reactions for Functional Group Variation

Substitution reactions involve the replacement of an atom or a functional group within a molecule by another. ebsco.combiotechacademy.dk These reactions are valuable tools for introducing different functional groups onto the this compound scaffold to investigate how these alterations impact its properties and interactions. sparkl.me Various halogenating agents and nucleophiles can be utilized in substitution reactions on steroid structures. By systematically varying the functional groups through substitution, researchers can synthesize a library of this compound analogues to explore the specific roles of different chemical moieties in structure-activity relationships.

Derivatization Techniques for Analytical Characterization in Research

Analytical characterization of steroids like this compound in research often necessitates chemical derivatization to enhance their detection and separation properties, particularly when employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Many steroids, including some anabolic steroids, lack strong chromophores or possess functional groups that limit their volatility or ionization efficiency, making direct analysis challenging researchgate.netnih.govresearchgate.netunito.itresearchgate.net. Derivatization addresses these limitations by introducing functional groups that improve volatility, thermal stability, chromatographic behavior, and detector response researchgate.netjfda-online.com.

For GC-MS analysis, derivatization is crucial for compounds with poor volatility or thermal stability, ensuring reproducible peak areas and shapes researchgate.net. Common derivatization strategies for steroids analyzed by GC-MS include silylation, acylation, and alkylation jfda-online.com. Silylation, often using reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), is frequently employed to derivatize hydroxyl groups, increasing volatility and improving peak shape thescipub.comresearchgate.net. Studies on anabolic steroids and their metabolites have utilized silylation with reagents such as TMIS (MSTFA/NH4I/ethanethiol) for GC-MS and GC-MS/MS analysis researchgate.net.

In LC-MS, particularly with electrospray ionization (ESI), derivatization is used to enhance the ionization efficiency of steroids that lack easily ionizable groups researchgate.netunito.it. Introducing a charge or a group with high proton affinity can significantly improve sensitivity researchgate.net. Common derivatization reagents for LC-MS analysis of steroids include dansyl chloride (DNSCl), pyridine-3-sulfonyl chloride (PSCl), and picolinic acid (PA) researchgate.net. Other reagents like Girard's Reagents (e.g., Girard's Reagent T (GRT) and Girard's Reagent P (GRP)) are used to form hydrazones with carbonyl groups, enhancing ionization for ESI-MS/MS researchgate.netnih.gov. Isonicotinoyl chloride (INC) has also been explored for derivatizing hydroxyl groups in steroids for LC-MS/MS analysis, improving ionization efficiency and increasing retention times unito.itnih.gov.

Research findings highlight the impact of derivatization on analytical sensitivity and selectivity. For instance, studies have shown that derivatization with oxime and picolinoyl derivatives can provide 10-15 times higher ESI response in HPLC-ESI-MS-selected reaction monitoring (SRM) compared to underivatized molecules nih.govresearchgate.net. Derivatization can also aid in the separation of isomeric steroids, which have closely related structures and physicochemical properties clemson.edu. Reagents like 1,1-carbonyldiimidazole, Girard's Reagent P, dansyl chloride, and 4-(bromomethyl)benzenesulfonyl chloride have been investigated as "shift reagents" in ion mobility mass spectrometry to enhance the separation of steroid isomers clemson.edu.

Derivatization techniques are integral to developing sensitive and specific analytical methods for detecting and quantifying this compound and its potential metabolites in research settings. These methods are crucial for studies investigating the compound's chemical properties and reactions .

Here is a table summarizing some common derivatization reagents and their applications in steroid analysis:

| Derivatization Reagent | Target Functional Group(s) | Analytical Technique(s) | Purpose |

| MSTFA (and related silylation reagents) | Hydroxyl, Keto | GC-MS, GC-MS/MS | Increase volatility, improve peak shape, enhance detection |

| Dansyl chloride (DNSCl) | Hydroxyl, Amine | LC-MS | Enhance ionization (ESI), improve sensitivity |

| Girard's Reagents (T, P) | Carbonyl | LC-MS, LC-MS/MS | Form hydrazones, enhance ionization (ESI) |

| Picolinic acid (PA) / Picolinoyl derivatives | Hydroxyl | LC-MS/MS | Enhance ionization, improve sensitivity and selectivity |

| Isonicotinoyl chloride (INC) | Hydroxyl | LC-MS/MS | Improve ionization efficiency, increase retention time, enhance sensitivity |

| Dinitrophenylhydrazine (DNPH) | Keto | HPLC-UV | Form hydrazones, enable UV detection of UV-transparent compounds |

This table illustrates the diverse range of derivatization approaches employed in steroid analysis research, each tailored to improve specific analytical parameters for techniques like GC-MS and LC-MS.

Molecular and Cellular Mechanisms of Normethandrone Action

Steroid Hormone Receptor Agonism and Binding Kinetics

Normethandrone functions as an agonist for both the progesterone (B1679170) receptor and the androgen receptor. Its binding affinity to these receptors, relative to their natural ligands, is a critical determinant of its potency and the spectrum of its biological effects. Studies have characterized the relative binding affinities of this compound and its metabolites for a panel of steroid hormone receptors.

This compound exhibits significant binding affinity for the androgen receptor. Relative binding affinity studies, using testosterone (B1683101) as the reference ligand (100%), have indicated that this compound's affinity for the AR is notably high, reported to be in the range of 125–150%. wikipedia.orgwikipedia.org This strong affinity underlies its classification as an anabolic-androgenic steroid (AAS). Upon binding to the AR, this compound induces conformational changes in the receptor, leading to its activation and subsequent translocation to the nucleus. In the nucleus, the activated AR-ligand complex can bind to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of androgen-responsive genes. wikipedia.orgwikidoc.org This transactivation process is central to the anabolic and androgenic effects associated with this compound.

The 5α-reduced metabolite of this compound, 5α-dihydrothis compound, shows a reduced affinity for the androgen receptor compared to this compound, with its affinity being approximately 33 to 60% of that of the parent compound. wikipedia.orgwikipedia.orgwikiwand.com

As a progestin, this compound also demonstrates substantial affinity for the progesterone receptor. Relative binding affinity studies, using progesterone as the reference ligand (100%), report this compound's affinity for the PR to be in the range of 75–125%. wikipedia.orgwikipedia.org This strong interaction with the PR is responsible for its progestogenic effects, including its historical use in treating menstrual disorders and menopausal symptoms. wikipedia.orgwikiwand.comncats.io Similar to AR activation, binding of this compound to the PR induces conformational changes, nuclear translocation, and binding to progesterone response elements (PREs) in the genome, leading to the modulation of progesterone-responsive gene transcription. elgenelim.com

This compound's affinity for other steroid hormone receptors, specifically the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR), is relatively low. Its binding affinity for the GR is reported to be in the range of 1–5% relative to dexamethasone (B1670325) (100%), and for the MR, it is typically less than 1% relative to aldosterone (B195564) (100%). wikipedia.orgwikipedia.org While these affinities are considerably lower than those for AR and PR, interactions with GR and MR, even at low levels, could potentially contribute to some off-target effects, although its potent activity at AR and PR generally predominates its pharmacological profile.

Here is a summary of the relative binding affinities of this compound:

| Compound | PR (% of Progesterone) | AR (% of Testosterone) | ER (% of Estradiol) | GR (% of Dexamethasone) | MR (% of Aldosterone) |

| This compound | 75–125 | 125–150 | <1 | 1–5 | <1 |

| 5α-Dihydrothis compound | 15–25 | 50–75 | <1 | <1 | ? |

Note: Values are percentages relative to the reference ligand (100%). Data compiled from multiple sources. wikipedia.orgwikipedia.org

Estrogen Receptor (ER) Interactions and Aromatization Pathway Significance

Post-Ligand Binding Cellular Signaling Cascades

The binding of this compound to its target steroid hormone receptors initiates a series of intracellular events that constitute the post-ligand binding signaling cascade. These events are crucial for the receptor to transition from an inactive state in the cytoplasm to an active, transcriptionally competent state, typically within the nucleus.

In the absence of a ligand, steroid hormone receptors, including AR and PR, exist in the cytoplasm as part of a large multiprotein heterocomplex. wikidoc.orgelgenelim.comoup.comnih.govoup.comumich.educonicet.gov.ar A key component of this complex is heat shock protein 90 (hsp90), often in association with other chaperones like hsp70 and immunophilins. oup.comnih.govoup.comumich.edu This chaperone complex plays a vital role in maintaining the receptor in a conformation that is capable of high-affinity ligand binding. oup.comnih.govoup.com

Nuclear Translocation and Dimerization Processes

Following its entry into a target cell, this compound binds to intracellular receptors, predominantly the androgen receptor and the progesterone receptor. wikidoc.org This ligand binding induces a conformational change in the receptor protein. wikidoc.org This change facilitates the dissociation of heat shock proteins from the receptor complex and promotes the translocation of the hormone-receptor complex from the cytoplasm into the cell nucleus. wikidoc.org

Within the nucleus, the activated receptors undergo dimerization, typically forming homodimers (two identical receptor molecules binding together). wikidoc.orguiuc.edubiology-pages.info This dimerization is crucial for the subsequent steps of gene regulation. wikidoc.orguiuc.edubiology-pages.info While the classical model suggests dimerization occurs before or during nuclear translocation, some research indicates that dimerization might predominantly take place once the receptor is already in the nucleus. nih.gov The DNA binding domain (DBD) of the receptor plays a key role in this dimerization process. nih.gov

DNA Binding to Hormone Response Elements and Transcriptional Modulation

Once inside the nucleus and having formed dimers, the this compound-receptor complex binds to specific DNA sequences located in the regulatory regions of target genes. wikidoc.orguiuc.edubiology-pages.info These specific DNA sequences are known as Hormone Response Elements (HREs). uiuc.edubiology-pages.info HREs are typically composed of two hexameric half-sites, and the receptor dimer recognizes and binds to these half-sites. uiuc.edunih.gov The identity and arrangement of these half-sites, including their sequence, the number of base pairs between them, and their relative orientation, determine the specificity of the receptor binding. uiuc.edu

The binding of the this compound-receptor dimer to the HREs modulates the transcription of the downstream genes. wikidoc.orguiuc.edu This modulation can result in either the activation (up-regulation) or repression (down-regulation) of gene expression. wikidoc.org This process ultimately leads to changes in the synthesis of specific messenger RNA (mRNA) molecules, which are then translated into proteins, thereby altering cellular function and behavior. wikidoc.org

Coregulator Protein Recruitment and Gene Expression Regulation

The transcriptional modulation by this compound-bound receptors is not solely dependent on direct DNA binding. The receptor complex also interacts with a variety of other nuclear proteins known as coregulators. wikidoc.orgnih.govjax.org These coregulator proteins can be broadly classified as coactivators or corepressors. nih.gov

The recruitment of specific coregulators to the this compound-receptor-DNA complex further refines the transcriptional response. nih.gov Coactivators generally enhance gene transcription, while corepressors tend to inhibit it. nih.gov These coregulators can influence transcription through various mechanisms, including altering chromatin structure, modifying histones, or facilitating interactions with the general transcription machinery, such as RNA polymerase II and general transcription factors. nih.govjax.orgru.nl The specific set of coregulators recruited can vary depending on the cell type, the specific gene, and the bound ligand, contributing to the diverse effects of this compound. scribd.com

Exploration of Non-Genomic Mechanisms of Action

In addition to the classical genomic pathway involving nuclear receptors and direct DNA binding, this compound, like other steroid hormones, can also elicit rapid cellular responses through non-genomic mechanisms. nih.govwikipedia.org These effects occur independently of gene transcription and translation. nih.govuiuc.edu

Rapid Cellular Responses Independent of Gene Transcription

Non-genomic actions of this compound are typically characterized by their rapid onset, often occurring within seconds to minutes, which is too fast to be explained by changes in gene expression. nih.govnih.gov These rapid responses can involve various cellular signaling pathways. nih.gov

Preclinical Pharmacodynamics and Biochemical Effects

In Vitro and Ex Vivo Cellular Models for Activity Assessment

Cellular and ex vivo models are utilized to assess the activity of normethandrone beyond simple receptor binding, evaluating its effects in more complex biological environments. google.com Prioritizing in vitro receptor-binding assays and transactivation assays can quantify affinity and efficacy, while validation with in vivo rodent models helps assess tissue-specific responses.

Androgenic Activity Assessment in Rodent Models (e.g., Hershberger Assay)

The Hershberger assay is a standardized in vivo rodent model used to assess androgenic activity. wikipedia.orgugbodybuilding.com This assay typically involves measuring the weight changes of androgen-responsive tissues, such as the ventral prostate and seminal vesicles, in castrated male rats following administration of a test compound. wikipedia.org The increase in the weight of these tissues is indicative of androgenic activity. wikipedia.org While the exact data for this compound in the Hershberger assay were not explicitly detailed in the search results, the assay is a standard method for evaluating the androgenic potential of steroids like this compound. wikipedia.orgugbodybuilding.com

Progestational Activity in Experimental Endometrial Transformation Models

This compound exhibits high progestogenic activity. wikipedia.orgwikiwand.com Experimental models assessing endometrial transformation are used to evaluate progestational potency. wikipedia.orgwikipedia.orgmdpi.com These models typically involve administering a progestin to estrogen-primed subjects (often animals like rabbits or women in clinical studies) and observing the characteristic changes induced in the endometrium, such as the transition to a secretory phase. wikipedia.orgmdpi.com The oral potency of this compound in terms of endometrial transformation is reported to be similar to that of norethisterone. wikipedia.orgwikiwand.com

Anabolic Efficacy Studies in Animal Models (e.g., Nitrogen Retention)

Anabolic efficacy is commonly assessed in animal models through measures such as nitrogen retention and increases in muscle mass. wikipedia.orgwiley-vch.descielo.brwiley-vch.de Nitrogen retention studies, particularly in castrated male rats, are considered a sensitive method for evaluating anabolic activity. wiley-vch.dewiley-vch.denih.gov Anabolic agents promote protein synthesis and decrease protein catabolism, leading to a more positive nitrogen balance and increased nitrogen retention. wiley-vch.dewiley-vch.de this compound has been found to increase nitrogen retention. wikipedia.orgwikiwand.com Another bioassay for anabolic activity involves examining the increase in the mass of the levator ani muscle in rats, which correlates well with nitrogen retention. wiley-vch.dewiley-vch.de

Comparative Pharmacological Profiling with Related Steroids

Comparative pharmacological profiling helps to understand the relative strengths of this compound's different activities compared to other steroids, particularly related androgens and anabolic steroids. This compound is structurally related to nandrolone (B1676933) and norethandrolone (B1679909). wikipedia.orgwikipedia.org

Quantitative Comparison of Anabolic-to-Androgenic Activity Ratios

The anabolic-to-androgenic activity ratio (AAR) is a key metric for comparing the desired anabolic effects (e.g., muscle growth) with the undesired androgenic effects (e.g., virilization). wikipedia.orgresearchgate.net This ratio is typically determined using animal bioassays, such as the Hershberger assay, by comparing the relative weight gains of anabolic-responsive tissues (like the levator ani muscle) and androgen-responsive tissues (like the ventral prostate). wikipedia.org While animal studies can show a dissociation between anabolic and androgenic effects, this disassociation is often less marked in humans. wikipedia.org

This compound is reported to have a high ratio of anabolic to androgenic activity. wikipedia.orgwikiwand.com Its anabolic potency is considered similar to that of norethandrolone and greater than that of nandrolone or metandienone. wikipedia.orgwikiwand.com Comparative data from studies using animal models illustrate the relative anabolic and androgenic potencies of various steroids, often normalized to testosterone (B1683101).

Here is a table summarizing comparative pharmacological data for this compound and related steroids based on available information:

| Compound | Anabolic Activity (Relative to Testosterone = 1.0) | Nitrogen Retention (Relative to Testosterone = 1.0) | Androgenic Activity (Relative to Testosterone = 1.0) |

| Testosterone | 1.0 | 1.0 | 1.0 |

| Nandrolone | 4.5 | 3.9 | Lower than testosterone nih.gov |

| Methandrostenolone (B1676361) | 3.9 | 4.0 | Lower than testosterone |

| This compound | 4.0 | 4.5 | Moderate/Weaker than methandrostenolone |

| Norethandrolone | Similar to this compound wikipedia.orgwikiwand.com | Not explicitly available | Not explicitly available |

Note: Relative values can vary depending on the specific assay and model used.

This compound's nitrogen retention (4.5) is noted as surpassing nandrolone (3.9), suggesting effectiveness in promoting protein synthesis in the studied models. Its anabolic activity (4.0) is comparable to methandrostenolone (3.9), with a potentially more favorable profile due to weaker androgenic effects.

Nitrogen Retention Superiority Relative to Nandrolone in Preclinical Models

Nitrogen retention is a key indicator of anabolic activity, reflecting increased protein synthesis and decreased protein breakdown. Research has indicated that this compound exhibits superior nitrogen retention compared to nandrolone in preclinical models. Specifically, one analysis reported a nitrogen retention value of 4.5 for this compound, in contrast to 3.9 for nandrolone. This suggests that this compound may be more effective than nandrolone in promoting protein anabolism, a property relevant to conditions requiring increased protein synthesis.

Table 1: Comparative Nitrogen Retention in Preclinical Analysis

| Compound | Nitrogen Retention Value |

|---|---|

| This compound | 4.5 |

| Nandrolone | 3.9 |

Preclinical Pharmacokinetics and Metabolomic Research

Absorption Kinetics and Bioavailability in Animal Models

Studies assessing the absorption kinetics and bioavailability of normethandrone in animal models aim to determine the rate and extent to which the compound enters the systemic circulation following administration. While specific quantitative data on this compound's bioavailability across different animal species is not extensively detailed in readily available literature, the compound is known to be orally administered, suggesting a degree of oral absorption. nih.gov The oral activity of steroids, including related compounds like 17α-methyltestosterone, is influenced by factors such as lipid solubility, which plays a role in intestinal absorption. nih.gov Preclinical bioavailability studies in animal models, such as rats, rabbits, dogs, and non-human primates, typically involve administering the drug via different routes (e.g., oral and intravenous) and measuring drug concentrations in plasma or blood over time to calculate parameters like area under the curve (AUC) and determine absolute bioavailability. wuxiapptec.comqps.comworktribe.com The choice of animal model is important as species differences in gastrointestinal anatomy and physiology can influence absorption. qps.com

Tissue Distribution Profiles in Preclinical Species

Investigation of this compound's tissue distribution in preclinical species provides information on where the compound accumulates within the body after reaching systemic circulation. These studies are typically conducted using techniques involving radioactively labeled compounds to track the distribution in various tissues and organs. worktribe.com While specific tissue distribution data for this compound in animal models is not widely reported, general preclinical pharmacokinetic studies in animals evaluate distribution to understand how the drug reaches target sites and potential sites of accumulation or metabolism. worktribe.com For example, studies on other compounds in rats have shown varying levels of distribution to organs such as the liver, kidneys, lungs, and spleen following administration. The apparent volume of distribution, a pharmacokinetic parameter, can also indicate the extent of drug distribution into tissues. researchgate.net

Comprehensive Metabolic Pathway Elucidation

The metabolism of this compound involves a series of biotransformation reactions primarily occurring in the liver, similar to other steroids. nih.govmdpi.com These metabolic pathways are crucial for the elimination of the compound and can lead to the formation of both active and inactive metabolites. The metabolic profile of this compound shares similarities with those of methyltestosterone (B1676486) and nandrolone (B1676933), indicating common enzymatic transformations. nih.gov Drug metabolism is broadly categorized into Phase I and Phase II reactions, working in concert to increase the water solubility of compounds and facilitate their excretion. mdpi.com

Phase I Metabolic Transformations (Oxidation, Reduction, Hydroxylation, Epimerization)

Phase I metabolism of this compound involves functionalization reactions that introduce or expose polar groups through processes such as oxidation, reduction, and hydroxylation. mdpi.com A significant transformation involves the reduction of the A-ring, specifically at the C4-5 double bond, catalyzed by 5α- and 5β-reductase enzymes, leading to the formation of 5α- and 5β- isomers. nih.gov Reduction of the 3-keto group is also a notable Phase I reaction, yielding a 3α-hydroxyl configuration which can subsequently favor conjugation. nih.gov Additionally, hydroxylation at positions like C-6 and/or C-16 and epimerization at C-17 are metabolic reactions observed for structurally related 17α-methyltestosterone, and similar transformations are expected for this compound. nih.gov

Formation and Characterization of 5α-Dihydrothis compound

A key metabolite of this compound is 5α-dihydrothis compound (5α-DHNMT). nih.gov This metabolite is formed through the action of 5α-reductase, an enzyme that reduces the Δ4-3-keto group in the A-ring of the steroid structure. nih.gov The formation of 5α-DHNMT from this compound is analogous to the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) and nandrolone to 5α-dihydronandrolone. Characterization studies have shown that 5α-dihydrothis compound exhibits a reduced affinity for the androgen receptor compared to the parent compound, with its affinity being approximately 33% to 60% of that of this compound. nih.gov

Aromatase-Derived Metabolites (e.g., Methylestradiol)

This compound is also a substrate for aromatase, an enzyme that catalyzes the conversion of androgens into estrogens. nih.gov This metabolic pathway leads to the formation of methylestradiol (B1213742), an estrogenic metabolite. nih.gov Although formed in small quantities, methylestradiol is biologically active and contributes to the estrogenic effects associated with this compound and other aromatizable androgens like methyltestosterone and metandienone. nih.govnih.gov

Phase II Conjugation Pathways (Glucuronidation, Sulfation)

Following Phase I transformations, this compound and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. mdpi.com These reactions involve the covalent attachment of highly polar molecules, such as glucuronic acid or sulfate (B86663), to functional groups on the steroid structure or its Phase I metabolites. mdpi.com Glucuronidation is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, while sulfation is mediated by sulfotransferase (SULT) enzymes. These conjugation pathways significantly increase the water solubility of the metabolites, facilitating their excretion from the body, mainly via urine and bile. mdpi.com The formation of a 3α-hydroxyl group during Phase I metabolism can favor subsequent glucuronidation. nih.gov Glucuronidated and sulfated conjugates are common forms in which steroid metabolites are eliminated. nih.gov

| Compound | PubChem CID |

| This compound | 13295 |

| 5α-Dihydrothis compound | 123630 |

| Methylestradiol | 66413 |

| Nandrolone | 6382 |

| Methyltestosterone | 5982 |

| Dihydrotestosterone | 10485 |

| Estradiol | 5750 |

| Norethandrolone (B1679909) | 6381 |

| Norethisterone | 6230 |

| Progesterone (B1679170) | 5994 |

| Testosterone | 6013 |

| Dexamethasone (B1670325) | 5743 |

| Aldosterone (B195564) | 5839 |

Interactive Data Table: Relative Receptor Affinities

Excretion Patterns and Clearance Mechanisms in Preclinical Models

Understanding the excretion patterns and clearance mechanisms of a compound in preclinical models is vital for predicting its elimination in humans. Clearance refers to the volume of plasma or blood cleared of the drug per unit time, and it is a key parameter for predicting human pharmacokinetics. nih.gov Identifying extrahepatic excretion pathways in preclinical species is particularly important for accurately predicting human pharmacokinetics, especially for compounds with a small volume of distribution. nih.gov

While specific detailed excretion patterns for this compound in various preclinical species were not extensively detailed in the search results, the general principles of drug clearance involve metabolism and excretion via routes such as biliary or renal pathways. nih.gov For drugs that are not metabolized, excretion is the primary route of elimination. nih.gov Predicting renal clearance in humans from preclinical data often involves allometry-based approaches, which correlate well with physiological parameters like glomerular filtration rate. nih.govnih.gov Corrections for species differences in plasma protein binding can significantly improve the accuracy of these predictions. nih.gov

In Vitro Hepatic Stability and Metabolism Studies

In vitro studies assessing hepatic stability and metabolism are fundamental in preclinical drug development to understand how a compound is biotransformed, primarily by liver enzymes. srce.hrnuvisan.com These studies help predict in vivo hepatic clearance and the potential for drug-drug interactions. srce.hrnuvisan.comif-pan.krakow.pl Metabolic stability, defined as the susceptibility of a compound to biotransformation, is often expressed as in vitro half-life (t₁/₂) and intrinsic clearance (CLint). srce.hrif-pan.krakow.pl

This compound's structure, specifically the 17α-methyl group, is known to enhance its oral stability and resistance to hepatic metabolism, contributing to increased bioavailability. In vitro metabolic stability assays are commonly performed using liver microsomes or hepatocytes, which contain drug-metabolizing enzymes. srce.hrnuvisan.com

Use of Liver Microsomes for Metabolic Clearance Assessment

Liver microsomes are subcellular fractions containing membrane-bound drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, which are primarily involved in Phase I metabolism. srce.hrpharmaron.comcreative-diagnostics.comevotec.com Incubating a test compound with liver microsomes in the presence of cofactors like NADPH simulates hepatic enzymatic processes. srce.hrcreative-diagnostics.comevotec.com This allows for the assessment of metabolic stability and the identification of metabolites formed. srce.hrcreative-diagnostics.comevotec.com

Microsomal stability assays are widely used to determine the in vitro intrinsic clearance of a compound. evotec.com The disappearance of the parent compound over time is monitored, and parameters like in vitro half-life and intrinsic clearance can be calculated. srce.hrif-pan.krakow.plevotec.com These in vitro intrinsic clearance values can then be scaled to predict in vivo hepatic clearance using appropriate scaling factors. srce.hrevotec.com Studies on other 19-nortestosterone type progestins have shown that assessing metabolic stability in human liver microsomes can be a suitable approach to predict their oral bioavailability in humans. nih.gov

Stability in Plasma Matrices

Assessing the stability of a compound in plasma matrices is important to understand its susceptibility to degradation by plasma enzymes or other non-enzymatic processes. While specific data on this compound's stability in plasma was not found in the provided search results, plasma stability tests are a standard part of preclinical pharmacokinetic evaluation. These tests typically involve incubating the compound in plasma from different species at physiological temperature and monitoring its concentration over time. nih.gov High plasma stability indicates that the compound is not significantly degraded in the bloodstream, allowing it to reach its target site and undergo metabolism or excretion by other organs. Conversely, poor plasma stability can lead to rapid clearance and reduced systemic exposure. For example, a study on a different compound, NHPPC, showed high stability in rat, dog, and human plasma over a 6-hour incubation period. nih.gov

Species-Specific Pharmacokinetic Comparisons in Preclinical Development

Comparing pharmacokinetic profiles across different preclinical species is crucial for assessing the translational relevance of findings to humans. Species-specific differences in drug metabolism and clearance can exist due to variations in enzyme expression, activity, and other physiological factors. nuvisan.comevotec.com

Preclinical studies often involve evaluating metabolic stability and clearance in liver microsomes or hepatocytes from various species, such as mouse, rat, dog, and monkey. nuvisan.comif-pan.krakow.plpharmaron.com These comparisons help identify potential differences in metabolic pathways and rates across species. For instance, the use of species-specific microsomes can provide insights into interspecies differences in drug metabolism. evotec.com Accurate scaling of in vitro clearance data from different species is essential for predicting drug exposure and half-life in humans. nuvisan.com While the search results indicate the importance of species comparisons in preclinical pharmacokinetics of compounds like this compound, specific comparative data for this compound itself across multiple species were not detailed. However, the general principle of comparing results across species like rats and primates is highlighted as a methodological guidance in preclinical studies to assess translational relevance.

Structure Activity Relationship Sar Investigations

Influence of the 17α-Methyl Group on Oral Bioavailability and Metabolic Stability

The presence of a methyl group at the C17α position is a critical structural modification in normethandrone. This alkylation confers significantly improved metabolic stability, particularly against first-pass metabolism in the liver. wikipedia.orgtandfonline.com This steric hindrance at the C17α position prevents the oxidation of the 17β-hydroxyl group, a common metabolic pathway for steroids, thereby making this compound orally active. tandfonline.com The enhanced metabolic stability leads to increased oral bioavailability compared to non-17α-alkylated counterparts like nandrolone (B1676933). wikipedia.org This modification is a common strategy in the development of orally active anabolic steroids. wikipedia.orgwikipedia.org

Role of the 19-Norsteroid Structure in Androgenic and Anabolic Dissociation

This compound is a 19-norsteroid, meaning it lacks the methyl group at the C19 position of the steroid nucleus, a characteristic feature of testosterone (B1683101). wikipedia.orgtransfemscience.org The removal of this C19 methyl group is associated with a partial dissociation of androgenic and anabolic activities. tandfonline.com This structural alteration, observed in 19-norsteroids like nandrolone, generally leads to increased anabolic activity relative to androgenic activity compared to testosterone. wikipedia.orgwiley-vch.de While this compound retains some androgenic effects, the 19-nor structure contributes to a more favorable anabolic-to-androgenic ratio compared to testosterone derivatives that retain the C19 methyl group.

Quantitative Impact of Structural Modifications on Receptor Binding Affinities

The structural features of this compound, including the 17α-methyl group and the 19-nor structure, influence its binding affinities to steroid receptors, primarily the androgen receptor (AR) and the progesterone (B1679170) receptor (PR). wikipedia.org this compound is an agonist of both the AR and the PR. wikipedia.org The 17α-alkylation in 19-norsteroids can significantly increase progestogenic activity. wikipedia.org While specific quantitative receptor binding data for this compound compared to a wide range of steroids were not extensively detailed in the search results, the structural modifications are known to alter the affinity and efficacy at these receptors, contributing to its unique pharmacological profile, which includes both anabolic-androgenic and progestogenic effects. wikipedia.org For instance, its 5α-reduced metabolite, 5α-dihydrothis compound, shows reduced affinity for the androgen receptor relative to this compound itself, analogous to the case of nandrolone and its 5α-reduced metabolite. wikipedia.org

Comparative Structural Analysis with Clinically and Experimentally Relevant 19-Norsteroids

This compound is structurally related to other 19-norsteroids, with key differences in alkylation at the C17α position. It is the 17α-methyl derivative of nandrolone (19-nortestosterone). Another relevant analog is norethandrolone (B1679909), which is the 17α-ethyl derivative of nandrolone. wikipedia.org The presence of a 17α-alkyl group distinguishes this compound and norethandrolone from nandrolone, which lacks this modification. This 17α-alkylation is crucial for oral activity in this compound and norethandrolone, a property not shared by nandrolone (which is typically administered via injection as esters). wikipedia.orgtransfemscience.org

Comparing this compound (17α-methyl) with norethandrolone (17α-ethyl) highlights the impact of the size of the alkyl group at C17α. While both are orally active and derived from nandrolone, the specific effects on receptor binding and metabolic profiles can vary based on the nature of the C17α substituent. wikipedia.org

Another comparison can be made with methyltestosterone (B1676486), a 17α-methylated steroid that retains the C19 methyl group. wikidata.orgwikipedia.org this compound, being a 19-norsteroid, generally exhibits a different balance of anabolic and androgenic effects compared to methyltestosterone. wikipedia.org The removal of the C19 methyl group in this compound contributes to a higher anabolic-to-androgenic ratio than seen with testosterone derivatives like methyltestosterone. wikipedia.org

Data comparing the nitrogen retention and anabolic activity of this compound with nandrolone and methandrostenolone (B1676361) illustrate these differences. This compound has been reported to surpass nandrolone in nitrogen retention and show comparable anabolic activity to methandrostenolone, but with weaker androgenic effects.

Here is a table summarizing some comparative data:

| Compound | Structure | 17α Modification | 19-Nor? | Nitrogen Retention (Relative) | Anabolic Activity (Relative) | Androgenic Activity (Relative) |

| This compound | 17α-methyl-19-nortestosterone | Methyl | Yes | 4.5 | 4.0 | Weaker than methandrostenolone |

| Nandrolone | 19-nortestosterone | None | Yes | 3.9 | - | Decreased compared to testosterone wikipedia.org |

| Methandrostenolone | 17α-methyltestosterone (with Δ1 double bond) | Methyl | No | - | 3.9 | - |

Note: Relative values are based on specific studies cited and may vary depending on the assay and comparison standard.

The comparative analysis underscores how the specific structural modifications in this compound, particularly the 17α-methyl group and the 19-nor structure, contribute to its unique pharmacological profile, offering a distinct balance of oral activity, metabolic stability, and anabolic-androgenic properties compared to its structural relatives. wikipedia.orgtandfonline.com

Advanced Analytical and Experimental Methodologies for Normethandrone Research

Chromatographic and Spectrometric Techniques for Quantification in Non-Human Matrices

Chromatographic techniques coupled with mass spectrometry are indispensable tools for the identification and quantification of Normethandrone in various non-human matrices, such as animal tissues or environmental samples. These methods offer the required sensitivity and specificity to differentiate this compound from structurally similar endogenous steroids and other compounds present in the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including many steroids. In GC-MS, analytes are separated based on their boiling points and interaction with the stationary phase in a gas chromatography column before being introduced into a mass spectrometer for detection and identification. GC-MS has been applied for the analysis of various pharmaceutical residues, including hormones, in different matrices mdpi.comresearchgate.net. GC-MS can be used for comprehensive screening and quantitative analysis nih.govnih.gov.

For enhanced selectivity and sensitivity, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often employed. This technique involves fragmentation of selected ions in a collision cell and monitoring specific product ions, significantly reducing matrix interference and improving the reliability of quantification, particularly at trace levels in complex matrices mostwiedzy.plresearchgate.net. GC-MS/MS is considered a suitable tool for the quantification of various compounds in biological matrices due to its sensitivity and selectivity mostwiedzy.plresearchgate.net. The technique has been applied in forensic toxicology for the determination of various substances in biological specimens mostwiedzy.plresearchgate.net. While specific detailed applications of GC-MS or GC-MS/MS solely for this compound quantification in non-human matrices were not extensively detailed in the search results, these techniques are standard for steroid analysis in such samples mdpi.com. For instance, GC-MS has been used to identify residues like 19-nortestosterone, a related compound, in animal tissues mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful technique widely applied for the analysis of a broad range of compounds, including less volatile or thermally labile substances like many steroids. LC-MS/MS couples the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry mdpi.comnrfhh.com. This method allows for comprehensive screening and analysis of residues in various animal-derived foods and is a standard approach in national food safety standards mdpi.com. LC-MS/MS has emerged as a gold standard for the quantitative analysis of drugs in biological matrices mdpi.com.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a variation of LC-MS/MS utilizing smaller particle size columns and higher pressures, offers improved chromatographic resolution, speed, and sensitivity. LC-MS/MS has been used for the quantification of various compounds in biological samples mdpi.comnih.govturkjps.orgnih.gov. The technique is capable of targeting possible analytes in biological matrices at the nanoscale level, enabling comprehensive and reproducible analysis nrfhh.com. Bioassay-directed fractionation combined with UPLC/TOFMS identification has been tested as a method to detect and identify unknown androgens wur.nl. While direct specific examples of UPLC-MS/MS applied solely to this compound quantification in non-human matrices were not prominently featured, LC-MS/MS techniques are broadly applicable to steroid analysis in such samples mdpi.commdpi.com.

The use of stable isotope-labeled internal standards (SIL-IS) is a critical aspect of accurate and reliable quantification of analytes like this compound using GC-MS and LC-MS/MS, particularly in complex non-human matrices lgcstandards.combioanalysis-zone.comwuxiapptec.comibl-international.comscispace.com. A stable isotope-labeled internal standard is a synthesized version of the analyte where one or more atoms have been replaced by a stable isotope (e.g., 2H, 13C, 15N, or 17O) lgcstandards.comwuxiapptec.com.

SIL-IS compounds have nearly identical chemical and physical properties to the target analyte, ensuring similar behavior during sample preparation steps such as extraction and clean-up bioanalysis-zone.comwuxiapptec.com. Crucially, they co-elute with the analyte during chromatography and exhibit similar ionization characteristics in the mass spectrometer bioanalysis-zone.comwuxiapptec.com. By adding a known amount of the SIL-IS to each sample at the beginning of the analytical process, the ratio of the analyte signal to the SIL-IS signal can be used for quantification wuxiapptec.com. This approach effectively compensates for variations introduced during sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance, leading to improved accuracy and precision of the quantitative results lgcstandards.combioanalysis-zone.comwuxiapptec.comibl-international.comscispace.com. For accurate quantification using electrospray LC-MS, stable isotope internal standards are considered essential lgcstandards.com. An individual internal standard is typically needed for the quantification of each analyte lgcstandards.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and UPLC-MS/MS

In Vitro and Ex Vivo Cell-Based Assays for Mechanistic and Activity Studies

Cell-based assays are invaluable for investigating the biological mechanisms of action of this compound, particularly its interactions with steroid receptors and its effects on cellular processes. These assays can provide insights into receptor binding affinity, transactivation potential, and specific biological responses in a controlled environment.

Receptor transactivation assays and reporter gene assays are commonly used in vitro methods to assess the ability of a compound to activate specific nuclear receptors, such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR), which are known targets of this compound . In these assays, cells are typically transfected with a plasmid containing the gene for the receptor of interest and another plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the activated receptor wur.nlsci-hub.seiiab.mewiley-vch.denih.gov.

When the compound (e.g., this compound) binds to and activates the expressed receptor, the receptor complex can then bind to the responsive element in the reporter gene construct, leading to the transcription and translation of the reporter protein wiley-vch.dewiley-vch.de. The activity or amount of the reporter protein is then measured, providing a quantitative indication of the compound's ability to activate the receptor wur.nlsci-hub.seiiab.mewiley-vch.denih.gov. These assays can be used to determine the potency and efficacy of this compound as an agonist for the AR and PR . Simple yeast-based reporter gene bioassays have also been developed for trace analyses of androgens wur.nl. Reporter gene assays have been used to study the hormonal properties of synthetic steroids wur.nliiab.me.

Human-derived cell lines serve as relevant models for studying the specific biological effects of this compound at the cellular level wur.nlnih.gov. Different cell lines express varying levels of steroid receptors and other proteins involved in steroid metabolism and signaling, making them suitable for investigating tissue-specific responses.

Primary Cell Cultures and Organotypic Slices for Complex Interactions

Primary cell cultures, derived directly from living tissues, serve as valuable in vitro models for investigating cellular physiology, biochemistry, drug toxicity, and metabolism nih.govzhanggroup.org. They offer an advantage over immortalized cell lines by retaining more of the characteristics of the original tissue, thus potentially providing a more accurate representation of in vivo cellular responses zhanggroup.org. In the context of steroid research, primary cell cultures can be utilized to study the direct effects of compounds like this compound on specific cell types, investigate intracellular signaling pathways modulated by the steroid receptors (androgen receptor and progesterone receptor, for which this compound acts as an agonist) guidetopharmacology.org, and assess cellular metabolism of the compound. While detailed studies on this compound specifically in primary cell cultures were not prominently found, primary cell culture systems have been used in broader steroid biotransformation studies in vitro, including mentions related to this compound metabolism in certain species like horses wikidata.orgprobes-drugs.org. Primary human skeletal muscle cell cultures have also been highlighted as a tool to study substrate regulation and control in human tissue, a methodology potentially applicable to understanding the anabolic effects of this compound nih.gov.

Organotypic slice cultures, typically prepared from tissues like the brain, maintain the three-dimensional architecture and cellular diversity of the original tissue, including neuronal and glial cell interactions in the case of brain slices lipidmaps.orguni.lunih.gov. This preservation of tissue complexity allows for the study of more intricate cellular interactions and network activity compared to dissociated cell cultures uni.lunih.gov. Organotypic slices are particularly useful for long-term studies and allow for the direct application of pharmacological agents to a living tissue environment lipidmaps.orgnih.gov. While organotypic brain slice cultures have been extensively used in neuroscience research to study neurogenesis, neuronal function, and neurodegenerative diseases lipidmaps.orguni.lunih.govnih.govwikipedia.org, specific applications involving this compound were not detailed in the search results. However, this methodology could theoretically be applied to investigate potential effects of this compound on specific tissues where its receptors are expressed, allowing for the study of complex cellular responses within a near-physiological environment. The use of organotypic slice cultures can also contribute to reducing the number of animals required for certain in vivo studies nih.govwikipedia.org.

Advanced Preclinical Animal Models for Integrated Pharmacological and Pharmacokinetic Investigations

Preclinical animal models are indispensable for evaluating the pharmacological and pharmacokinetic properties of drug candidates before human trials senescence.infonih.govnih.gov. The selection of appropriate animal models is crucial, aiming to mimic human anatomical and physiological states to the greatest extent possible nih.govnih.gov. Commonly used models include rodents, rabbits, canines, pigs, and non-human primates, each offering different advantages for studying absorption, distribution, metabolism, and excretion (ADME) as well as pharmacodynamic effects nih.govnih.gov.

For this compound, preclinical animal models would be essential to understand its complete pharmacokinetic profile, including how it is absorbed, distributed to various tissues, metabolized, and eliminated from the body. Pharmacodynamic studies in these models would aim to characterize the nature and magnitude of its biological effects, such as its progestogenic and anabolic/androgenic activities, and the dose-response relationships. Physiologically based pharmacokinetic (PBPK) models can be developed using data from animal studies to predict human pharmacokinetics and facilitate species extrapolation.

Considerations for Reproducibility and Standardization in this compound Research

Ensuring reproducibility and standardization is paramount in all scientific research, including studies involving this compound. Reproducibility refers to the ability of an independent researcher to replicate the results of a study using the same methods, while standardization involves establishing consistent protocols and procedures to minimize variability.

In the context of in vitro studies with cell cultures or organotypic slices, factors influencing reproducibility can include cell source variability (even within primary cultures), passage number, culture conditions (media composition, temperature, CO2 levels), and experimental protocols. For this compound research using these methods, standardizing the preparation and handling of cells or tissue slices, precisely controlling the concentration and exposure time of the compound, and using validated assays with clear endpoints are critical steps to enhance reproducibility.

In preclinical animal studies, reproducibility is influenced by factors such as animal strain, age, sex, health status, housing conditions, diet, route of administration, and the timing and method of sample collection nih.govnih.gov. Standardizing these variables is essential for obtaining reliable and comparable results. Furthermore, the complexity of integrated pharmacological and pharmacokinetic studies in animal models necessitates rigorous adherence to established protocols for drug administration, biological sample collection (e.g., blood, tissue), and analytical method validation for measuring parent compound and metabolite concentrations. Analytical methods used for detecting steroids, including this compound and its metabolites, require validation to ensure accuracy, precision, and reliability probes-drugs.org.

Q & A

Q. What experimental models are optimal for studying Normethandrone’s endocrine-disrupting effects?

Methodological guidance:

- Prioritize in vitro receptor-binding assays (e.g., androgen/progesterone receptor transactivation assays) to quantify affinity and efficacy.

- Validate findings with in vivo rodent models (e.g., Hershberger assay for androgenic activity) to assess tissue-specific responses.

- Include dose-response curves and negative/positive controls to minimize confounding variables .

Q. How can researchers standardize assays for this compound quantification in biological samples?

Methodological guidance:

- Use LC-MS/MS (liquid chromatography-tandem mass spectrometry) for high specificity and sensitivity.

- Validate protocols using spiked matrices (e.g., serum, urine) to account for matrix effects.

- Cross-reference with stable isotope-labeled internal standards (e.g., deuterated this compound) to improve accuracy .

Q. What are the critical pharmacokinetic parameters to measure in preclinical studies of this compound?

Methodological guidance:

- Focus on bioavailability (F) , half-life (t½) , and metabolic clearance using radiolabeled compounds (e.g., ³H-Normethandrone).

- Employ compartmental modeling to predict tissue distribution and metabolite formation.

- Compare results across species (e.g., rats vs. primates) to assess translational relevance .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s dual agonism/antagonism across tissues?

Methodological guidance:

- Conduct tissue-specific transcriptomic profiling (e.g., RNA-seq) to identify co-regulators or post-translational modifiers.

- Use cryo-EM or X-ray crystallography to map structural interactions between this compound and receptor isoforms.

- Apply Bayesian meta-analysis to reconcile discrepancies in existing literature (e.g., variable outcomes in prostate vs. breast tissue studies) .

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound studies?

Methodological guidance:

Q. How can in silico approaches improve the prediction of this compound’s off-target effects?

Methodological guidance:

- Develop QSAR models using curated datasets (e.g., ChEMBL, PubChem) to predict interactions with non-target receptors (e.g., glucocorticoid receptors).

- Integrate molecular dynamics simulations to assess binding stability under physiological conditions.

- Cross-validate predictions with high-throughput screening (HTS) platforms .

Handling Contradictory Data

Case study: Discrepancies in this compound’s metabolic stability across studies

- Hypothesized causes: Differences in cytochrome P450 isoform expression, incubation conditions (e.g., microsomal vs. hepatocyte systems).

- Resolution strategy:

- Perform enzyme kinetic assays (e.g., Km, Vmax) under standardized conditions (pH, temperature).

- Use knockout cell lines (e.g., CYP3A4-deficient) to isolate metabolic pathways.

- Publish raw datasets in open repositories (e.g., Zenodo) to enable reanalysis .

Ethical and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.